2-Bromo-6-nitrobenzoic acid
Overview
Description
2-Bromo-6-nitrobenzoic acid is an organic compound with the molecular formula C7H4BrNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the second position and a nitro group at the sixth position
Mechanism of Action
Target of Action
Nitro compounds like this one are known to interact with various biological targets, often through electrophilic substitution reactions .
Mode of Action
The mode of action of 2-Bromo-6-nitrobenzoic acid involves several steps. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .
Biochemical Pathways
Nitro compounds like this one are known to participate in various biochemical reactions, including the suzuki–miyaura (sm) coupling reaction . This reaction involves the coupling of two organic groups, one electrophilic and one nucleophilic, in the presence of a palladium catalyst .
Pharmacokinetics
The compound’s polar character, resulting from the nitro group, may influence its bioavailability .
Result of Action
Nitro compounds like this one are known to undergo various chemical reactions, leading to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Additionally, the compound’s reactivity may be influenced by the presence of other substances in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-nitrobenzoic acid typically involves a multi-step process starting from readily available precursors. One common method includes the nitration of 2-bromobenzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the meta position relative to the bromine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Tin and hydrochloric acid or palladium on carbon with hydrogen gas.
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, and a base such as potassium carbonate.
Major Products:
Amino Derivatives: Reduction of the nitro group yields 2-bromo-6-aminobenzoic acid.
Biaryl Compounds: Coupling reactions produce various biaryl derivatives.
Scientific Research Applications
2-Bromo-6-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 2-Bromo-4-nitrobenzoic acid
- 2-Bromo-3-nitrobenzoic acid
- 2-Chloro-6-nitrobenzoic acid
Comparison: 2-Bromo-6-nitrobenzoic acid is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, the position of the substituents can lead to different regioselectivity in reactions and varying degrees of reactivity. For example, 2-Bromo-4-nitrobenzoic acid may have different reactivity patterns due to the para positioning of the nitro group relative to the bromine atom.
Properties
IUPAC Name |
2-bromo-6-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNBOCMNFKJJCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543118 | |
Record name | 2-Bromo-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38876-67-4 | |
Record name | 2-Bromo-6-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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